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An In-depth Technical Guide for Researchers and
Drug Development Professionals
This technical guide provides a comprehensive overview of Hsd17B13-IN-30 (also known as

INI-822), a potent and selective chemical probe for the enzyme 17β-hydroxysteroid

dehydrogenase 13 (HSD17B13). HSD17B13 has emerged as a promising therapeutic target

for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), given

that genetic loss-of-function variants of HSD17B13 are associated with a reduced risk of

progressing to more severe liver disease.[1][2][3] This guide details the biochemical and

cellular activity of Hsd17B13-IN-30, summarizes key preclinical data, provides representative

experimental protocols, and visualizes the relevant biological pathways and experimental

workflows.

Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[4][5] It

belongs to the short-chain dehydrogenases/reductases (SDR) family and exhibits retinol

dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1][6] Upregulation

of HSD17B13 is observed in patients with NAFLD.[4][5] The protective effect of loss-of-function

variants of HSD17B13 has spurred the development of inhibitors to pharmacologically mimic

this protective phenotype.
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Hsd17B13-IN-30 (INI-822): A Potent and Selective
Chemical Probe
Hsd17B13-IN-30, developed by Inipharm, is a potent, selective, and orally bioavailable small

molecule inhibitor of HSD17B13.[7] It is the first small molecule inhibitor of HSD17B13 to

advance to clinical development for fibrotic liver diseases, including NASH.[3][8]

Quantitative Data Summary
The following tables summarize the available quantitative data for Hsd17B13-IN-30.

Table 1: In Vitro Potency and Selectivity

Parameter Value Substrate Source

IC50 < 0.1 µM Estradiol MedChemExpress

Potency Low nM Multiple Substrates Inipharm

Selectivity

>100-fold vs. other

HSD17B family

members

Not Specified Inipharm[7]

Table 2: In Vitro Efficacy in a Human Liver-on-a-Chip Model

Concentration Effect Biomarkers Source

1 µM Significant Decrease
αSMA, Collagen Type

1
Inipharm[7]

5 µM Significant Decrease
αSMA, Collagen Type

1
Inipharm[7]

Not Specified >40% Decrease Fibrotic Proteins Inipharm[7]

Table 3: Preclinical Pharmacokinetics
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Species Bioavailability Clearance
Dosing
Regimen
Suitability

Source

Mice Good Low Once Daily Oral Inipharm[7]

Rats Good Low Once Daily Oral Inipharm[7]

Dogs Good Low Once Daily Oral Inipharm[7]

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization

of HSD17B13 inhibitors like Hsd17B13-IN-30.

HSD17B13 Enzymatic Inhibition Assay (Biochemical)
This protocol describes a representative method for determining the in vitro potency of an

inhibitor against recombinant HSD17B13.

Materials:

Recombinant human HSD17B13 protein

β-estradiol (substrate)

NAD+ (cofactor)

Assay Buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6)

Hsd17B13-IN-30 (or other test inhibitor)

NAD(P)H-Glo™ Detection Reagent

384-well assay plates

Procedure:

Prepare serial dilutions of Hsd17B13-IN-30 in 100% DMSO.
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Add 80 nL of the diluted inhibitor to the wells of a 384-well plate.

Prepare a substrate mix containing β-estradiol (final concentration, e.g., 12 µM) and NAD+

(final concentration, e.g., 500 µM) in assay buffer.

Add 2 µL of the substrate mix to each well.

Initiate the enzymatic reaction by adding 2 µL of recombinant HSD17B13 protein (final

concentration, e.g., 30 nM) in assay buffer to each well.

Incubate the plate in the dark at room temperature for 2 hours.

Add 3 µL of NAD(P)H-Glo™ Detection Reagent to each well.

Incubate the plate in the dark for 1 hour at room temperature.

Measure luminescence using a plate reader.

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Liver-on-a-Chip Model of NASH
This protocol outlines a general procedure for evaluating the anti-fibrotic effects of Hsd17B13-
IN-30 in a human liver-on-a-chip system.

Materials:

Microphysiological system (e.g., CNBio LC12)

Primary human hepatocytes, Kupffer cells, and stellate cells

High-fat culture medium

Hsd17B13-IN-30

Reagents for immunohistochemistry (e.g., antibodies against αSMA and Collagen Type 1)

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12387099?utm_src=pdf-body
https://www.benchchem.com/product/b12387099?utm_src=pdf-body
https://www.benchchem.com/product/b12387099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Establish a co-culture of primary human hepatocytes, Kupffer cells, and stellate cells in the

microphysiological system.

Induce a NASH-like phenotype by culturing the cells in a high-fat medium for a specified

period (e.g., 20 days).

Treat the cells with Hsd17B13-IN-30 (e.g., at 1 µM and 5 µM) or vehicle control for a defined

duration (e.g., 16 days).

At the end of the treatment period, fix the cells and perform immunohistochemistry for fibrotic

markers such as αSMA and collagen type 1.

Quantify the expression of these markers to assess the anti-fibrotic activity of the inhibitor.

In Vivo Efficacy in a Rat Model of NASH
This protocol describes a representative in vivo study to assess the effects of Hsd17B13-IN-30
on liver injury markers in a diet-induced model of NASH.

Materials:

Male rats (e.g., Zucker obese or rats susceptible to diet-induced NASH)

Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD)

Hsd17B13-IN-30

Vehicle control

Equipment for oral gavage, blood collection, and liver tissue harvesting

Kits for measuring plasma ALT levels and hepatic phosphatidylcholines

Procedure:

Acclimatize the rats and then feed them a CDAA-HFD to induce a NASH phenotype.

Once the disease phenotype is established, randomize the animals into treatment and

vehicle control groups.
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Administer Hsd17B13-IN-30 or vehicle orally once daily for a specified duration (e.g., 3

weeks).

Monitor animal health and body weight throughout the study.

At the end of the study, collect blood samples for the measurement of plasma ALT levels.

Humanely euthanize the animals and harvest liver tissue for the analysis of hepatic

phosphatidylcholine levels and other relevant biomarkers.

Analyze the data to determine the effect of Hsd17B13-IN-30 on markers of liver injury and

lipid metabolism.

Visualizations
The following diagrams illustrate key pathways and workflows related to HSD17B13 and its

inhibition.
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Caption: HSD17B13 signaling pathway in hepatocytes.
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Caption: Experimental workflow for HSD17B13 inhibitor characterization.
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Caption: Logical relationship of HSD17B13 inhibition in liver disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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